molecular formula C14H31N3O B14022463 n,n-Bis[2-(diethylamino)ethyl]acetamide CAS No. 5441-23-6

n,n-Bis[2-(diethylamino)ethyl]acetamide

Cat. No.: B14022463
CAS No.: 5441-23-6
M. Wt: 257.42 g/mol
InChI Key: MKBJLFDFSVJMRZ-UHFFFAOYSA-N
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Description

N,N-Bis[2-(diethylamino)ethyl]acetamide is a tertiary acetamide derivative characterized by two diethylaminoethyl groups attached to the nitrogen atom of the acetamide backbone. Diethylamino groups enhance solubility in polar organic solvents and may confer biological activity, making it relevant in pharmaceutical or agrochemical synthesis .

Properties

CAS No.

5441-23-6

Molecular Formula

C14H31N3O

Molecular Weight

257.42 g/mol

IUPAC Name

N,N-bis[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C14H31N3O/c1-6-15(7-2)10-12-17(14(5)18)13-11-16(8-3)9-4/h6-13H2,1-5H3

InChI Key

MKBJLFDFSVJMRZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCN(CC)CC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Bis[2-(diethylamino)ethyl]acetamide typically involves the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

n,n-Bis[2-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

n,n-Bis[2-(diethylamino)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of n,n-Bis[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

The following analysis compares N,N-Bis[2-(diethylamino)ethyl]acetamide with structurally or functionally related acetamide derivatives, emphasizing molecular properties, applications, and toxicological data.

Structural Analogues with Alkyl/Aryl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Toxicity/Regulatory Notes
This compound C₁₄H₂₈N₄O (inferred) 268.41 Acetamide, diethylaminoethyl Pharmaceutical intermediates Limited data; caution advised
N,N-Dimethylacetamide (DMAC) C₄H₉NO 87.12 Acetamide, dimethylamino Industrial solvent Hazardous (hepatotoxic, reproductive risks)
N,N-Diethylacetamide (DEAC) C₆H₁₃NO 115.18 Acetamide, diethylamino Solvent, polymer production Moderate toxicity; irritant
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₁N₃O 247.34 Acetamide, diethylaminoethyl, phenyl Pharmacological studies (e.g., local anesthetics) Not well-documented

Key Insights :

  • Solubility: The diethylaminoethyl groups in the target compound enhance solubility in organic media compared to DMAC or DEAC, which are smaller and more polar.
Acetamide Derivatives with Ester/Acetyloxy Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
N,N-Bis[2-(acetyloxy)ethyl]acetamide C₁₀H₁₇NO₅ 231.25 Acetamide, acetyloxyethyl Hydrolyzable ester prodrugs
2-Chloro-N-[2-(diethylamino)ethyl]acetamide C₈H₁₅ClN₂O 190.67 Acetamide, chloro, diethylamino Synthetic intermediate

Key Insights :

  • Reactivity : The acetyloxy groups in N,N-Bis[2-(acetyloxy)ethyl]acetamide render it prone to hydrolysis, unlike the stable tertiary amines in the target compound .
  • Electrophilic Substitution: Chloro-substituted analogs (e.g., 2-chloro-N-[2-(diethylamino)ethyl]acetamide) may exhibit higher reactivity in nucleophilic substitution reactions .
Gemini Surfactants with Acetamide Backbones

highlights N,N-Bis[2-(3-octadecyldimethylammonio-2-hydroxypropoxy)ethyl]acetamide dichloride (C₄₆H₉₄Cl₂N₄O₄; MW ~878.14 g/mol), a gemini surfactant with:

  • Surface Activity : Critical micelle concentration (CMC) values <1 mM, indicating high efficacy as surfactants.
  • Biological Activity : Demonstrated antifungal properties (MIC values: 8–32 µg/mL) and low ecotoxicity toward microalgae .

Comparison with Target Compound :

  • Applications : The target compound lacks the long alkyl chains and quaternary ammonium groups necessary for surfactant behavior.
  • Toxicity : Gemini surfactants exhibit controlled ecological impact, whereas the target compound’s environmental effects remain unstudied .

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